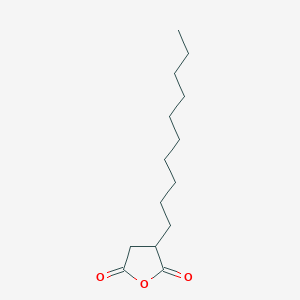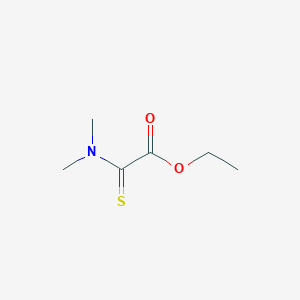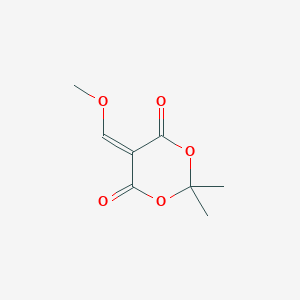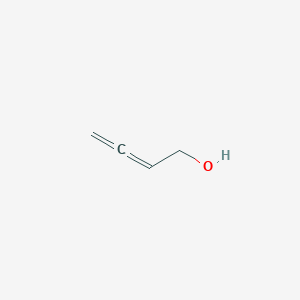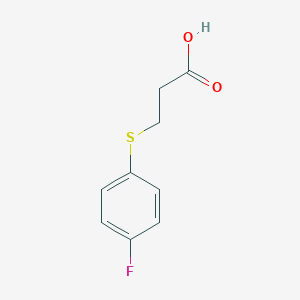
Acide 3-(4-fluorophénylthio)propanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies, such as esterification, protection of functional groups, and reactions with different reagents. For example, organotin esters of a related fluorinated compound were synthesized and characterized by spectroscopic methods and crystal structure analysis . Another compound, amino-3-fluorophenyl boronic acid, was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection, lithium-bromine exchange, and acidic hydrolysis . These methods could potentially be adapted for the synthesis of 3-(4-Fluorophenylthio)propanoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using spectroscopic techniques such as IR, Raman, and NMR spectroscopy, as well as X-ray crystallography. For instance, the crystal structure of a triphenyltin ester was determined to have a tetrahedral geometry around the tin atom . In another study, the vibrational spectra of a fluorinated amino acid were analyzed using DFT calculations, which were in good agreement with experimental IR and Raman spectra . These techniques could be employed to determine the molecular structure of 3-(4-Fluorophenylthio)propanoic acid.
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated compounds. For example, a fluorinated amino acid was synthesized through a reaction with 4-fluorobenzaldehyde and alpha-alanine . Another study reported the synthesis of a quinazolinone derivative through a sulfur arylation reaction . These reactions highlight the reactivity of fluorinated compounds and could provide a basis for understanding the chemical behavior of 3-(4-Fluorophenylthio)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can affect acidity, reactivity, and other characteristics. For example, a boronic acid derivative with a fluorine substituent was found to have a relatively low pKa value, which is significant for its application in glucose sensing materials . The antibacterial and anticancer activities of some fluorinated compounds have also been evaluated, indicating potential biological applications . These properties are relevant to the analysis of 3-(4-Fluorophenylthio)propanoic acid, as the presence of the fluorine atom and the thioester group could impart unique characteristics to the compound.
Applications De Recherche Scientifique
Recherche en protéomique
Comme indiqué par des fournisseurs tels que Santa Cruz Biotechnology, ce composé est commercialisé pour la recherche en protéomique . Il pourrait être impliqué dans l'étude de l'expression, de la modification et de l'interaction des protéines. Son rôle en protéomique pourrait être celui d'un modificateur de protéines ou de peptides, affectant leur fonction ou leur stabilité.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINPNNZXJHPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381177 | |
| Record name | 3-(4-fluorophenylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19543-85-2 | |
| Record name | 3-(4-fluorophenylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

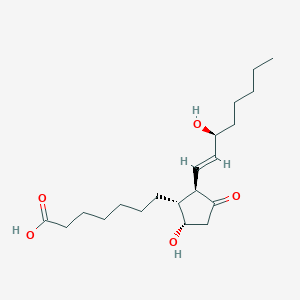
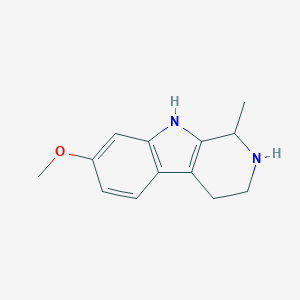
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)




![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)

